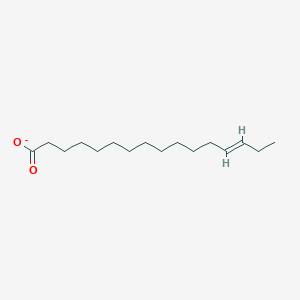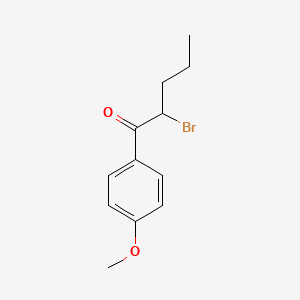
(E)-hexadec-13-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-hexadec-13-enoate is an organic compound belonging to the class of esters. It is characterized by a long carbon chain with a double bond at the 13th position in the E-configuration, which means the substituents on the double bond are on opposite sides. This compound is often found in natural products and has various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
(E)-hexadec-13-enoate can be synthesized through several methods. One common approach is the esterification of (E)-hexadec-13-enoic acid with an alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. Another method involves the transesterification of (E)-hexadec-13-enoic acid esters with different alcohols.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
(E)-hexadec-13-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (E)-hexadec-13-enoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: (E)-hexadec-13-enoic acid.
Reduction: (E)-hexadec-13-enol.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
(E)-hexadec-13-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug delivery agent.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of (E)-hexadec-13-enoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also act as a ligand for certain receptors, modulating signaling pathways involved in cellular processes.
類似化合物との比較
Similar Compounds
(Z)-hexadec-13-enoate: The Z-isomer of hexadec-13-enoate, where the substituents on the double bond are on the same side.
Hexadec-12-enoate: An isomer with the double bond at the 12th position.
Hexadec-14-enoate: An isomer with the double bond at the 14th position.
Uniqueness
(E)-hexadec-13-enoate is unique due to its specific double bond position and configuration, which can influence its chemical reactivity and biological activity. The E-configuration often results in different physical and chemical properties compared to its Z-isomer, making it valuable for specific applications.
特性
分子式 |
C16H29O2- |
|---|---|
分子量 |
253.40 g/mol |
IUPAC名 |
(E)-hexadec-13-enoate |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4H,2,5-15H2,1H3,(H,17,18)/p-1/b4-3+ |
InChIキー |
UFRASUJYZLLIJC-ONEGZZNKSA-M |
異性体SMILES |
CC/C=C/CCCCCCCCCCCC(=O)[O-] |
正規SMILES |
CCC=CCCCCCCCCCCCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
![3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/no-structure.png)


